(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18807456
InChI: InChI=1S/C14H14BFO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
SMILES:
Molecular Formula: C14H14BFO3
Molecular Weight: 260.07 g/mol

(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid

CAS No.:

Cat. No.: VC18807456

Molecular Formula: C14H14BFO3

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid -

Specification

Molecular Formula C14H14BFO3
Molecular Weight 260.07 g/mol
IUPAC Name (3-fluoro-4-methyl-2-phenylmethoxyphenyl)boronic acid
Standard InChI InChI=1S/C14H14BFO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Standard InChI Key NOJNMBNBPYHIIY-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2)(O)O

Introduction

(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid is a specialized boronic acid derivative that plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a benzyloxy group and a fluorine atom attached to a phenyl ring, which enhance its reactivity and selectivity in chemical transformations. The molecular formula of this compound is C14H15BFO3, with a molecular weight of approximately 242.08 g/mol.

Synthesis and Characterization

The synthesis of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid involves several steps, requiring careful control of reaction conditions to optimize yield and minimize side reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.

Applications in Organic Synthesis

Boronic acids, including (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid, are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. They are particularly valuable in the Suzuki-Miyaura coupling reaction, which enables the synthesis of biaryl compounds under mild conditions .

Comparison with Similar Compounds

The following table highlights the structural differences and notable features of compounds similar to (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid:

Compound NameMolecular FormulaNotable Features
2-Benzyloxy-3-chlorophenylboronic acidC13H12BClO3Lacks fluorine; simpler structure
4-Benzyloxy-3-methylphenylboronic acidC14H15BO3Contains methyl instead of fluorine
3-Fluoro-4-methylphenylboronic acidC10H12BFO3Smaller size; different electronic properties
2-Benzyloxy-3-chloro-5-fluorophenylboronic acidC13H12BClFDifferent substitution pattern; less steric bulk

Biological Activities and Potential Therapeutic Applications

Boronic acids, including (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid, exhibit various biological activities, such as acting as enzyme inhibitors, particularly against serine proteases. The fluorine atom may enhance the compound's pharmacological profile by increasing its lipophilicity and metabolic stability. Studies have also indicated that boronic acids can interact with biological targets like insulin, potentially stabilizing its structure and influencing its activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator